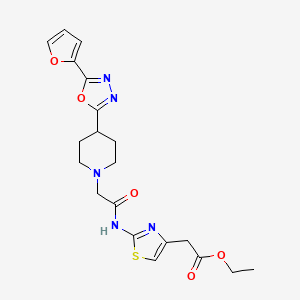

Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate

Descripción

This compound is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group, linked to a piperidine ring via an acetamido-thiazole-ester scaffold. The ethyl ester group enhances lipophilicity, which may improve cell membrane permeability .

Propiedades

IUPAC Name |

ethyl 2-[2-[[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O5S/c1-2-28-17(27)10-14-12-31-20(21-14)22-16(26)11-25-7-5-13(6-8-25)18-23-24-19(30-18)15-4-3-9-29-15/h3-4,9,12-13H,2,5-8,10-11H2,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKZHTUOLFXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, such as the furan-2-yl oxadiazole and the piperidin-1-yl acetamido thiazole. These intermediates are then coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Aplicaciones Científicas De Investigación

Molecular Formula

The molecular formula for Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is .

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. This compound may exhibit similar properties due to the presence of the oxadiazole moiety.

Case Studies

- Telomerase Inhibition : Compounds with oxadiazole structures have shown significant telomerase inhibitory activity against various cancer cell lines. For instance, derivatives similar to this compound were tested and displayed IC50 values indicating potent activity against gastric cancer cells .

- Thymidine Phosphorylase Inhibition : Research indicates that oxadiazole derivatives can inhibit thymidine phosphorylase, an enzyme often overexpressed in tumors. This inhibition can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .

Antimicrobial Properties

The furan and thiazole components contribute to the antimicrobial activity of such compounds. This compound has potential as an antibacterial agent against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Neuroprotective Effects

Preliminary studies suggest that piperidine derivatives may possess neuroprotective properties. Given the structure of this compound, it could be explored for its effects on neurodegenerative diseases such as Alzheimer's or Parkinson's disease through modulation of neurotransmitter systems .

Synthetic Pathways

The synthesis of this compound involves multiple steps:

- Formation of the oxadiazole ring from furan derivatives.

- Coupling with piperidine and subsequent modifications to introduce thiazole and acetamido groups.

Related Compounds

Research into related oxadiazole derivatives has revealed a spectrum of biological activities:

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Oxadiazole Core

a) Furan-2-yl vs. Aromatic/Electron-Withdrawing Groups

- Target Compound : The furan-2-yl substituent on the oxadiazole provides electron-rich aromaticity, which may enhance π-π stacking interactions with biological targets .

- Analogues :

- Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (): Replaces oxadiazole with thiadiazole and includes a 4-fluorobenzamido group. The thioether linkage increases metabolic stability but reduces solubility .

- Ethyl 4-(2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamido)benzoate (): Substitutes oxadiazole with thiadiazole and adds a benzoate ester . The thiadiazole’s sulfur atom may improve redox activity .

b) Piperidine vs. Piperazine Scaffolds

Thiazole and Acetate Modifications

- Target Compound : The thiazole-acetate moiety acts as a bioisostere for carboxylic acids, balancing polarity and bioavailability .

- Analogues: Ethyl 2-(2-(2-((tert-butoxycarbonyl)(phenyl)amino)acetamido)thiazol-4-yl)acetate (): Incorporates a tert-butoxycarbonyl (Boc) -protected amine, which stabilizes the compound during synthesis but requires deprotection for activity . Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate (): Lacks the piperidine-thiazole scaffold, simplifying the structure but reducing target specificity .

Actividad Biológica

Ethyl 2-(2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that incorporates multiple pharmacophores, including oxadiazole and thiazole moieties. These structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented as follows:

This structure includes:

- A furan ring , known for its biological activity.

- An oxadiazole ring , which has been associated with anticancer properties.

- A piperidine moiety , often found in various pharmaceuticals.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have shown significant inhibitory effects on cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). In one study, derivatives exhibited IC50 values ranging from 0.24 µM to 1.18 µM against multiple cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death). For example, certain oxadiazole derivatives have been shown to increase p53 expression and activate caspase pathways in cancer cells . This suggests that the compound may act by disrupting cellular homeostasis in malignant cells.

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that oxadiazole derivatives possess antimicrobial activities. Research indicates that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Table 2: Antimicrobial Activity of Selected Oxadiazole Compounds

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | E. coli | 32 µg/mL | |

| Compound E | S. aureus | 16 µg/mL |

Case Studies

Several case studies have documented the synthesis and evaluation of related oxadiazole compounds. For instance, a study by Arafa et al. synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity using MTT assays. The results demonstrated that specific modifications to the oxadiazole ring significantly enhanced biological activity against various cancer cell lines .

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how is purity ensured?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazide intermediates under reflux conditions.

- Amide bond formation : Reaction of activated acetamido-thiazole derivatives with piperidine-containing intermediates, monitored via TLC for completion .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/petroleum ether mixtures) and recrystallization are critical to isolate high-purity products. Purity is validated using HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

- NMR Spectroscopy : - and -NMR identify proton and carbon environments, with characteristic peaks for the furan (δ 6.3–7.4 ppm), oxadiazole (δ 8.1–8.3 ppm), and thiazole moieties (δ 2.5–3.5 ppm for methylene groups) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1550 cm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in multi-step synthesis?

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical factors. For example, oxadiazole cyclization yields improve at 80–90°C in ethanol/water mixtures .

- Kinetic Monitoring : Real-time tracking via inline FTIR or UV-vis spectroscopy to pinpoint side reactions (e.g., hydrolysis of intermediates) .

- Scalability : Transitioning from batch to flow chemistry may enhance reproducibility and reduce byproducts .

Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Dynamic NMR Analysis : Investigate conformational equilibria (e.g., hindered rotation of the piperidine ring) causing split peaks .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, the dihedral angle between the oxadiazole and thiazole rings (e.g., 45–60°) influences chemical shifts .

- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What methodologies are used to evaluate the compound’s biological activity and target interactions?

- Molecular Docking : Screen against targets (e.g., bacterial enzymes or cancer-related kinases) using software like AutoDock. The oxadiazole and thiazole rings often show π-π stacking with active-site residues .

- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., acetylcholinesterase) or antimicrobial MIC tests. Structural analogs with fluorophenyl substitutions exhibit enhanced activity .

- SAR Studies : Modify substituents (e.g., replacing furan with pyridine) to assess impact on potency and selectivity .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between in vitro and in vivo studies?

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis of the ethyl acetate group), which may reduce in vivo efficacy .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution. Poor bioavailability due to low solubility can be addressed via prodrug strategies (e.g., phosphate salts) .

Comparative Structural Analysis

Q. How does this compound compare to structurally similar analogs in terms of reactivity and bioactivity?

- Reactivity : The furan-oxadiazole-thiazole scaffold is less electrophilic than triazole analogs, reducing nonspecific protein binding but requiring harsher conditions for functionalization .

- Bioactivity : Piperidine-containing derivatives show 2–3× higher antimicrobial activity than morpholine analogs, likely due to enhanced membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.